molecular formula C7H14F2N4O2 B13831101 alpha-Difluoromethylarginine

alpha-Difluoromethylarginine

Cat. No.: B13831101
M. Wt: 224.21 g/mol
InChI Key: YEORLXJBCPPSOC-SSDOTTSWSA-N
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Description

Alpha-Difluoromethylarginine: is a synthetic compound known for its role as an irreversible inhibitor of arginine decarboxylase. This enzyme is crucial in the biosynthesis of polyamines, which are essential for cell growth and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Difluoromethylarginine can be synthesized through a multi-step chemical processOne common method includes the reaction of arginine with difluoromethylating agents under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is then purified using techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Alpha-Difluoromethylarginine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated derivatives, while reduction can produce simpler analogs .

Scientific Research Applications

Alpha-Difluoromethylarginine has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of alpha-Difluoromethylarginine involves the irreversible inhibition of arginine decarboxylase. This enzyme catalyzes the decarboxylation of arginine to produce agmatine, a precursor to polyamines. By inhibiting this enzyme, this compound effectively reduces polyamine synthesis, which can impact cell growth and differentiation .

Comparison with Similar Compounds

Uniqueness: Alpha-Difluoromethylarginine is unique due to its specific inhibition of arginine decarboxylase, making it a valuable tool for studying polyamine biosynthesis and its effects on various biological processes .

Properties

Molecular Formula

C7H14F2N4O2

Molecular Weight

224.21 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-2-(difluoromethyl)pentanoic acid

InChI

InChI=1S/C7H14F2N4O2/c8-4(9)7(12,5(14)15)2-1-3-13-6(10)11/h4H,1-3,12H2,(H,14,15)(H4,10,11,13)/t7-/m1/s1

InChI Key

YEORLXJBCPPSOC-SSDOTTSWSA-N

Isomeric SMILES

C(C[C@@](C(F)F)(C(=O)O)N)CN=C(N)N

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN=C(N)N

Origin of Product

United States

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